molecular formula C20H18F3NO4 B13514362 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-4,4,4-trifluorobutanoic acid

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-4,4,4-trifluorobutanoic acid

Cat. No.: B13514362
M. Wt: 393.4 g/mol
InChI Key: VBHFZCHEAYWHEA-UHFFFAOYSA-N
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Description

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-4,4,4-trifluorobutanoic acid is a synthetic compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. These compounds are widely used in peptide synthesis due to their stability and ease of removal under mild conditions. The presence of the trifluorobutanoic acid moiety adds unique properties to the compound, making it valuable in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-4,4,4-trifluorobutanoic acid typically involves the following steps:

    Protection of the amino group: The amino group of the starting material is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino compound with Fmoc chloride in the presence of a base such as sodium carbonate.

    Introduction of the trifluorobutanoic acid moiety: The protected amino compound is then reacted with a trifluorobutanoic acid derivative, such as trifluorobutanoic anhydride, under appropriate conditions to introduce the trifluorobutanoic acid moiety.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers can also facilitate the large-scale production of Fmoc-protected amino acids.

Chemical Reactions Analysis

Types of Reactions

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-4,4,4-trifluorobutanoic acid undergoes various chemical reactions, including:

    Deprotection: The Fmoc group can be removed under mild basic conditions, such as treatment with piperidine, to yield the free amino acid.

    Coupling Reactions: The compound can participate in peptide coupling reactions, where the amino group reacts with carboxyl groups of other amino acids to form peptide bonds.

Common Reagents and Conditions

    Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.

    Coupling: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used in peptide coupling reactions.

Major Products

    Deprotection: The major product is the free amino acid.

    Coupling: The major products are peptides formed by the reaction of the amino group with carboxyl groups of other amino acids.

Scientific Research Applications

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-4,4,4-trifluorobutanoic acid is used in various scientific research applications, including:

    Peptide Synthesis: It is widely used as a building block in the synthesis of peptides and proteins.

    Medicinal Chemistry: The compound is used in the development of peptide-based drugs and therapeutic agents.

    Biological Research: It is used in the study of protein-protein interactions and enzyme-substrate interactions.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-4,4,4-trifluorobutanoic acid involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing the synthesis of peptides and proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxybutanoic acid
  • 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methyldodec-11-enoic acid

Uniqueness

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-4,4,4-trifluorobutanoic acid is unique due to the presence of the trifluorobutanoic acid moiety, which imparts distinct chemical properties. This makes it valuable in specific applications where the trifluorobutanoic acid group enhances the stability, reactivity, or biological activity of the compound.

Biological Activity

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-4,4,4-trifluorobutanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores its biological activity through various studies, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis to protect amino groups. The trifluorobutanoic acid moiety suggests potential interactions with biological targets due to the electronegative fluorine atoms.

PropertyValue
Molecular FormulaC20H21F3N2O4
Molecular Weight396.39 g/mol
CAS Number203866-20-0
Melting PointNot available
SolubilitySoluble in organic solvents

Antitumor Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antitumor activity. For instance, research has shown that derivatives of Fmoc-protected amino acids can inhibit cancer cell proliferation through apoptosis induction. The trifluorobutanoic acid component may enhance the lipophilicity of the compound, facilitating cellular uptake and enhancing cytotoxic effects on tumor cells.

The proposed mechanism of action involves the inhibition of specific enzymes or pathways critical for cancer cell survival. For example:

  • CYP Enzyme Inhibition : The compound has been identified as a potential inhibitor of cytochrome P450 enzymes (CYP1A2 and CYP2C9), which are involved in drug metabolism and biosynthesis pathways .
  • Cell Cycle Arrest : Studies suggest that it may induce cell cycle arrest at the G1 phase, leading to reduced proliferation rates in various cancer cell lines.

Case Studies

  • Study on Breast Cancer Cells : A study evaluated the effects of similar compounds on MCF-7 breast cancer cells. Results indicated a dose-dependent decrease in cell viability and increased apoptosis markers when treated with Fmoc derivatives .
  • In Vivo Efficacy : In animal models, compounds similar to this compound demonstrated significant tumor reduction compared to control groups, suggesting effective bioavailability and therapeutic potential .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic efficacy:

  • Absorption : High gastrointestinal absorption predicted based on lipophilicity.
  • Distribution : The presence of fluorine atoms may influence blood-brain barrier permeability.
  • Metabolism : Metabolized primarily by hepatic enzymes; potential for drug-drug interactions due to CYP inhibition.

Q & A

Basic Research Questions

Q. What is the role of the Fmoc group in this compound, and how is it removed during peptide synthesis?

The Fmoc (fluorenylmethoxycarbonyl) group acts as a temporary protective group for the amino functionality during solid-phase peptide synthesis (SPPS). It prevents unwanted side reactions during coupling steps. Deprotection is achieved using a mild base, typically 20% piperidine in dimethylformamide (DMF), which cleaves the Fmoc group via β-elimination without damaging the peptide backbone .

Q. What are the common synthetic routes for preparing this compound?

Synthesis typically involves:

  • Step 1: Protection of the amino group with Fmoc-Cl (Fmoc-chloroformate) under basic conditions (e.g., NaHCO₃).
  • Step 2: Methylation of the secondary amine using methyl iodide (CH₃I) in the presence of a base like K₂CO₃.
  • Step 3: Introduction of the trifluorobutanoic acid moiety via carbodiimide-mediated coupling (e.g., EDC/HOBt). Purification is performed via flash chromatography or HPLC .

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?

The -CF₃ group enhances metabolic stability and lipophilicity, improving membrane permeability. It also introduces steric bulk, which can affect binding affinity to biological targets. These properties are critical for optimizing pharmacokinetics in drug discovery .

Advanced Research Questions

Q. How can I optimize reaction yields during the introduction of the Fmoc group?

Yield optimization requires:

  • Temperature control: Maintain 0–5°C during Fmoc-Cl addition to minimize side reactions.
  • Solvent selection: Use anhydrous DMF or dichloromethane (DCM) to prevent hydrolysis.
  • Stoichiometry: A 1.2:1 molar ratio of Fmoc-Cl to amine ensures complete protection. Monitor reaction progress via TLC (Rf ~0.5 in 1:1 ethyl acetate/hexanes) .

Q. What analytical techniques are most reliable for characterizing this compound?

Use a combination of:

  • NMR spectroscopy: ¹H/¹³C NMR to confirm Fmoc and CF₃ group integration.
  • Mass spectrometry (MS): High-resolution ESI-MS for molecular ion verification.
  • HPLC: Reverse-phase C18 columns with UV detection (λ = 265 nm for Fmoc) to assess purity (>95%) .

Q. How do I resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?

  • Replicate assays: Ensure consistency across cell lines (e.g., HEK293 vs. HeLa) and assay conditions (pH, serum concentration).
  • Orthogonal validation: Use SPR (surface plasmon resonance) for binding affinity and ITC (isothermal titration calorimetry) for thermodynamic profiling.
  • Structural analysis: Perform X-ray crystallography or molecular docking to identify binding site conflicts caused by the trifluoromethyl group .

Q. How do I design controlled experiments to assess metabolic stability?

  • In vitro models: Use liver microsomes (human or rodent) with NADPH cofactors.
  • LC-MS monitoring: Track parent compound depletion over 60 minutes.
  • CYP inhibition assays: Identify metabolic pathways using isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) .

Properties

Molecular Formula

C20H18F3NO4

Molecular Weight

393.4 g/mol

IUPAC Name

2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4,4,4-trifluorobutanoic acid

InChI

InChI=1S/C20H18F3NO4/c1-24(17(18(25)26)10-20(21,22)23)19(27)28-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17H,10-11H2,1H3,(H,25,26)

InChI Key

VBHFZCHEAYWHEA-UHFFFAOYSA-N

Canonical SMILES

CN(C(CC(F)(F)F)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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